molecular formula C12H17N3S B6463468 4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2640896-39-3

4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6463468
CAS No.: 2640896-39-3
M. Wt: 235.35 g/mol
InChI Key: YCEGNYIOFNYHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methylsulfanyl group, and a pyrrolidin-1-yl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the reaction of a suitable pyrimidine derivative with cyclopropyl bromide and methylsulfanyl chloride under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as ammonia or amines.

Major Products Formed:

  • Oxidation: The oxidation of the methylsulfanyl group can lead to the formation of a sulfoxide or sulfone derivative.

  • Reduction: Reduction of the pyrimidine ring can result in the formation of a pyrimidinylamine derivative.

  • Substitution: Substitution at the pyrrolidin-1-yl group can yield various substituted pyrrolidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine can be utilized in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: This compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Cyclopropyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine

  • 4-Cyclopropyl-2-(methylsulfanyl)-6-(morpholin-4-yl)pyrimidine

Uniqueness: 4-Cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties that make it more suitable for certain applications.

Properties

IUPAC Name

4-cyclopropyl-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-16-12-13-10(9-4-5-9)8-11(14-12)15-6-2-3-7-15/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEGNYIOFNYHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.